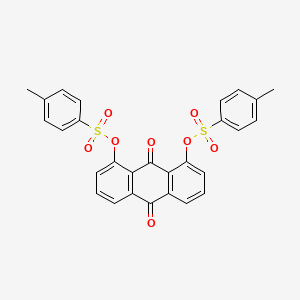

1,8-Bis(tosyloxy)-9,10-anthraquinone

Description

1,8-Bis(tosyloxy)-9,10-anthraquinone is a derivative of 9,10-anthraquinone, a tricyclic aromatic compound with two ketone groups at positions 9 and 10. The compound features tosyloxy (-OTs) groups at the 1,8 positions, which are strong electron-withdrawing and leaving groups. This structural modification enhances its utility in organic synthesis, particularly as an intermediate for nucleophilic substitution reactions . For instance, this compound is synthesized via tosylation of 1,8-dihydroxyanthraquinone using p-toluenesulfonyl chloride (TsCl) in the presence of a base . Its applications span materials science (e.g., macrocycle synthesis) and medicinal chemistry, where anthraquinone derivatives are explored for anticancer and antibacterial properties .

Properties

CAS No. |

65771-84-8 |

|---|---|

Molecular Formula |

C28H20O8S2 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[8-(4-methylphenyl)sulfonyloxy-9,10-dioxoanthracen-1-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C28H20O8S2/c1-17-9-13-19(14-10-17)37(31,32)35-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)36-38(33,34)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |

InChI Key |

OZBXAOAEUWTYTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OS(=O)(=O)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Parameters

The synthesis is typically conducted under anhydrous conditions in dichloromethane, with triethylamine serving as both a base and HCl scavenger. Key parameters include:

| Parameter | Detail |

|---|---|

| Molar ratio | 1:1.3 (anthraquinone : tosyl chloride) |

| Solvent | Dichloromethane |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 6 hours (monitored by TLC) |

| Purification | Column chromatography (SiO₂, dichloromethane:petroleum ether, 1:0.8 v/v) |

The reaction begins with the slow addition of triethylamine to a mixture of 1,8-dihydroxy-9,10-anthraquinone and tosyl chloride, ensuring controlled exothermic conditions. The progress is tracked using thin-layer chromatography (TLC) on silica gel with a dichloromethane-petroleum ether mobile phase. Post-reaction, the mixture is washed with water to remove residual base and byproducts, followed by drying over magnesium sulfate and solvent evaporation. The crude product is purified via column chromatography to yield crystalline this compound.

Mechanistic Insights

Nucleophilic Substitution Dynamics

The tosylation mechanism involves deprotonation of the hydroxyl groups by triethylamine, generating alkoxide ions that attack the electrophilic sulfur atom of tosyl chloride. This results in the displacement of chloride ions and the formation of the tosyloxy intermediate. The reaction’s efficiency is attributed to the tosyl group’s superior leaving ability compared to hydroxyl groups, which facilitates subsequent substitutions (e.g., amination or halogenation).

Steric and Electronic Considerations

The anthraquinone skeleton’s planar structure and electron-deficient p-quinone system enhance reactivity toward electrophilic agents like tosyl chloride. However, steric hindrance from the bulky tosyl groups at the 1,8-positions influences the crystal packing and intermolecular interactions, as observed in X-ray diffraction studies.

Optimization Strategies

Solvent and Base Selection

While dichloromethane is the solvent of choice due to its low polarity and compatibility with tosyl chloride, alternatives like toluene have been explored in related syntheses. Triethylamine remains optimal for its strong basicity and immiscibility with aqueous phases, simplifying post-reaction workup.

Stoichiometric Adjustments

A slight excess of tosyl chloride (1.3 equivalents per hydroxyl group) ensures complete conversion, minimizing residual starting material. Higher excesses risk side reactions, such as over-tosylation or sulfonate ester formation.

Analytical Characterization

Spectroscopic Data

The product is characterized by:

- ¹H NMR : Signals at δ 2.45 ppm (singlet, tosyl methyl groups) and δ 7.2–8.3 ppm (aromatic protons).

- IR : Peaks at 1670 cm⁻¹ (C=O stretching) and 1360 cm⁻¹ (S=O stretching).

- X-ray crystallography : Dihedral angles of 49.6° and 76.8° between the anthracene core and tosyl rings, confirming the steric arrangement.

Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₈H₂₀O₈S₂ |

| Melting point | 198–200°C (decomposition) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(tosyloxy)-9,10-anthraquinone undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although the presence of tosyl groups may influence the reaction conditions and outcomes.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Nucleophilic Substitution: Products include derivatives where the tosyl groups are replaced by nucleophiles.

Oxidation and Reduction: Products include various oxidized or reduced forms of the anthraquinone core.

Scientific Research Applications

1,8-Bis(tosyloxy)-9,10-anthraquinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of anthraquinone derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Bis(tosyloxy)-9,10-anthraquinone depends on its specific application. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The presence of tosyl groups can influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,8-substituted anthraquinone derivatives exhibit diverse physicochemical and biological properties depending on the substituents. Below is a detailed comparison with key structural analogs:

1,8-Dihydroxy-9,10-anthraquinone

- Structure : Hydroxyl (-OH) groups at 1,8 positions.

- Properties: Higher polarity and solubility in polar solvents compared to tosyloxy derivatives. Demonstrates antioxidative and anti-inflammatory activities in cell assays due to hydroxyl groups' redox activity . Acts as a precursor for synthesizing 1,8-bis(tosyloxy)-9,10-anthraquinone via tosylation .

- Applications : Used in natural product isolation (e.g., from Hypocrella bambusae) and as a starting material for bioactive derivatives .

1,8-Dichloro-9,10-anthraquinone

- Structure : Chloro (-Cl) groups at 1,8 positions.

- Properties :

- Applications: Intermediate in synthesizing anthraquinone-based dyes and sensors .

1,8-Bis(methoxy)-9,10-anthraquinone (AQ-1,8-3E-OCH3)

- Structure : Methoxy (-OCH3) groups at 1,8 positions.

- Properties :

1,4-Bis(tosyloxy)-9,10-anthraquinone

- Structure : Tosyloxy (-OTs) groups at 1,4 positions.

- Properties: Adopts a "dragonfly-like" conformation with a planar anthraquinone core, differing from the 1,8 isomer’s steric constraints . Lower steric hindrance at the 1,4 positions facilitates co-crystallization with planar coformers (e.g., dibenzothiophene) .

1,5-Bis(piperidin-1-yl)-9,10-anthraquinone

- Structure : Piperidine groups at 1,5 positions.

- Properties: Synthesized from 1,5-bis(tosyloxy)-9,10-anthraquinone via nucleophilic substitution, highlighting the utility of tosyloxy as a leaving group . Non-planar anthraquinone skeleton (deviation: 0.0834 Å) due to steric effects from piperidine substituents .

Data Tables

Table 1: Structural and Functional Comparison of 1,8-Substituted Anthraquinones

Key Research Findings

- Reactivity : Tosyloxy groups at 1,8 positions enable efficient nucleophilic substitutions (e.g., with piperidine or polyamines), making the compound pivotal in macrocycle and drug candidate synthesis .

- Conformational Effects: Substituents at 1,8 positions induce steric strain, leading to non-planar anthraquinone cores (e.g., 0.0834 Å deviation in 1,5-bis(piperidin-1-yl)-9,10-AQ) .

- Biological Relevance : Hydroxyl derivatives outperform tosyloxy analogs in bioactivity due to hydrogen-bonding and redox activity, though tosyloxy derivatives serve as critical intermediates .

Q & A

Q. What precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.